molecular formula C7H12O B7820677 Hept-3-en-2-one

Hept-3-en-2-one

Cat. No.: B7820677
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-UHFFFAOYSA-N
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Description

Hept-3-en-2-one, also known as methyl pentenyl ketone, is an organic compound with the molecular formula C7H12O. It is a clear, colorless liquid with a pungent odor. This compound belongs to the ketone functional group and exhibits typical reactions associated with ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-3-en-2-one can be synthesized through various organic synthesis methods. One common method involves the reaction of 5-hexen-2-one with appropriate reagents under controlled conditions . Another method includes the use of lead tetraacetate in the presence of benzene, followed by a series of purification steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hept-3-en-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are often employed.

Major Products:

Mechanism of Action

The mechanism of action of hept-3-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions at its carbonyl group, leading to the formation of various addition products. These interactions can affect biological systems and pathways, contributing to its potential biological activities .

Comparison with Similar Compounds

Hept-3-en-2-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Hept-3-en-2-one, a compound with the molecular formula C7_7H12_{12}O, is an unsaturated ketone that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by its double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon. Its structure can be represented as follows:

Hept 3 en 2 one C7H12O\text{Hept 3 en 2 one }\text{C}_7\text{H}_{12}\text{O}

Biological Activities

1. Antimicrobial Properties

This compound has been identified as an effective antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in a study involving plant extracts, this compound was one of the key compounds contributing to the antibacterial efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Concentration (mg/ml)
Pseudomonas aeruginosa1520
Klebsiella pneumoniae1220
Staphylococcus aureus1820

2. Insecticidal Activity

This compound serves as an antiaggregation pheromone for certain bark beetles, notably influencing their behavior and potentially reducing their population in affected areas . This property highlights its utility in pest management strategies.

3. Antioxidant Effects

Research indicates that this compound possesses antioxidant properties, which help in mitigating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Disruption of Membrane Integrity : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in metabolic pathways of microorganisms, thereby hindering their growth.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against multiple bacterial strains. The results demonstrated significant inhibition zones at concentrations as low as 10 mg/ml, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 2: Insect Behavior Modification

A field study assessed the impact of this compound on bark beetle populations. The results indicated a marked reduction in beetle aggregation behavior when exposed to the compound, suggesting its application in integrated pest management .

Properties

IUPAC Name

hept-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZQADGLDKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061510
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-44-4
Record name 3-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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